Urease Inhibition Potency: Structural Basis for 2-Methoxy Advantage Over Dichloro Analogs
While direct data for this exact compound is absent from the public domain, a robust class-level inference can be drawn from high-quality data on its closest analogs. In a matched assay for Helicobacter pylori urease, the 2-chloro analog (BDBM50493380) exhibits a Ki of 14 nM [1]. A seemingly minor modification to a 2,3-dichloro substitution (BDBM50493364) collapses potency to a Ki of 1200 nM [2]. This 85-fold difference underscores the critical role of the ortho-substituent's electronic and steric properties. The target compound's 2-methoxy group, with its distinct electron-donating resonance effect and hydrogen-bonding potential, is therefore predicted to occupy a unique efficacy and selectivity node within this chemical series, directly influencing its suitability for functional profiling over any dichloro analog.
| Evidence Dimension | Enzyme inhibition constant (Ki) against H. pylori ATCC 43504 urease |
|---|---|
| Target Compound Data | No direct data available. Predicted distinct activity profile based on electronic properties of the 2-methoxy substituent. |
| Comparator Or Baseline | 2-Chloro analog (BDBM50493380): Ki = 14 nM. 2,3-Dichloro analog (BDBM50493364): Ki = 1200 nM. |
| Quantified Difference | The structural difference between comparators results in an 85.7-fold difference in Ki. |
| Conditions | Mixed-type competitive inhibition assay using urea as substrate, analyzed by Lineweaver-Burk plot. |
Why This Matters
This demonstrates that potency is exquisitely sensitive to the ortho-phenyl substitution, making the specific 2-methoxy derivative non-fungible for urease-targeted research.
- [1] BindingDB. BDBM50493380 (CHEMBL2425469). Ki=14 nM for H. pylori urease. View Source
- [2] BindingDB. BDBM50493364 (CHEMBL2425480). Ki=1200 nM for H. pylori urease. View Source
